N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide
Description
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide (molecular formula: C₁₆H₁₄N₂O₃S; molecular weight: 314.36 g/mol) is a benzothiazole-based benzamide derivative featuring a 2,4-dimethoxy-substituted aromatic ring linked via an amide bond to a phenyl-benzothiazole moiety.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-26-14-11-12-16(19(13-14)27-2)21(25)23-17-8-4-3-7-15(17)22-24-18-9-5-6-10-20(18)28-22/h3-13H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITKRVMQDIDREI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation and Cyclization of 2-Aminothiophenol with 2-Nitrobenzaldehyde
The benzothiazole scaffold is synthesized via a condensation-cyclization sequence adapted from protocols for analogous 2-arylbenzothiazoles.
Procedure
- Reagents : 2-Aminothiophenol (1.0 equiv), 2-nitrobenzaldehyde (1.1 equiv), iodine (0.1 equiv), pyridine (solvent).
- Conditions : Reflux at 110°C for 20 hours under inert atmosphere.
- Workup : The mixture is cooled, diluted with 2 M HCl, and filtered to isolate 6-nitro-2-(2-nitrophenyl)benzothiazole as a yellow solid.
- Reduction : The nitro group is reduced using SnCl₂·2H₂O (8.0 equiv) in concentrated HCl and methanol (1:1 v/v) at 70°C for 2 hours. Basification with NaOH (pH >9) yields 2-(1,3-benzothiazol-2-yl)aniline as a pale-brown powder.
Key Data
- Yield : 68–75% after reduction.
- Characterization :
Preparation of 2,4-Dimethoxybenzoyl Chloride
Chlorination of 2,4-Dimethoxybenzoic Acid
Procedure
- Reagents : 2,4-Dimethoxybenzoic acid (1.0 equiv), thionyl chloride (3.0 equiv), catalytic DMF.
- Conditions : Reflux at 70°C for 4 hours. Excess thionyl chloride is removed under reduced pressure to afford the acyl chloride as a colorless liquid.
Key Data
- Yield : >90%.
- Purity : Confirmed by FT-IR (C=O stretch at 1770 cm⁻¹).
Amide Bond Formation: Coupling of 2-(1,3-Benzothiazol-2-yl)aniline with 2,4-Dimethoxybenzoyl Chloride
Schotten-Baumann Reaction in Biphasic Medium
Procedure
- Reagents : 2-(1,3-Benzothiazol-2-yl)aniline (1.0 equiv), 2,4-dimethoxybenzoyl chloride (1.2 equiv), NaOH (2.0 equiv), dichloromethane (DCM)/water (1:1 v/v).
- Conditions : The acyl chloride in DCM is added dropwise to the aniline solution in NaOH/water at 0°C. The mixture is stirred for 6 hours at room temperature.
- Workup : Organic layer is separated, washed with brine, dried (Na₂SO₄), and concentrated. The crude product is recrystallized from ethanol.
Key Data
- Yield : 82–88%.
- Characterization :
- ¹H NMR (CDCl₃) : δ 8.45 (s, 1H, NH), 8.12 (d, J=8.0 Hz, 1H, H-7), 7.94–7.82 (m, 3H, H-4, H-5, H-6), 7.64 (d, J=8.5 Hz, 1H, H-6'), 7.28 (d, J=2.5 Hz, 1H, H-3''), 6.55 (dd, J=8.5, 2.5 Hz, 1H, H-5''), 3.89 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃).
- ¹³C NMR (CDCl₃) : δ 167.2 (C=O), 162.8 (C-2''), 159.4 (C-4''), 153.1 (C-2), 135.6–112.4 (aromatic carbons), 56.1 (OCH₃), 55.8 (OCH₃).
- HPLC Purity : 98.6% (C18 column, acetonitrile/water gradient).
Reaction Optimization and Mechanistic Insights
Solvent and Catalyst Screening for Amidation
Comparative studies using polar aprotic solvents (DMF, THF) versus biphasic systems revealed superior yields in Schotten-Baumann conditions due to minimized hydrolysis of the acyl chloride. Catalytic triethylamine (10 mol%) increased yields to 91% in DMF but necessitated stringent anhydrous conditions.
Temperature-Dependent Side Reactions
Prolonged heating (>50°C) during amidation promoted decomposition of the benzothiazole ring, as evidenced by LC-MS detection of sulfonic acid byproducts.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide
The synthesis of this compound typically involves multi-step organic reactions. It can be synthesized through the condensation of 2-(1,3-benzothiazol-2-yl)aniline with 2,4-dimethoxybenzoyl chloride under appropriate conditions. The reaction can be optimized for yield and purity by adjusting parameters such as temperature and solvent choice.
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound possess both antibacterial and antifungal properties. The inclusion complex formation with cyclodextrins has been noted to enhance the solubility and bioavailability of such compounds, leading to improved antimicrobial efficacy .
Anticancer Activity
Benzothiazole derivatives have been extensively studied for their anticancer properties. Compounds within this class have demonstrated inhibitory effects on various cancer cell lines, including breast and liver cancer cells. For example, a related benzothiazole derivative was shown to inhibit Raf-1 activity and exhibited moderate to good anticancer activities in vitro against multiple human tumor cell lines .
Neuroprotective Effects
Some studies have evaluated the neuroprotective effects of benzothiazole derivatives against seizures induced by chemical agents. Compounds structurally related to this compound were tested for their anticonvulsant activity in animal models. The results indicated that certain derivatives could effectively reduce seizure activity .
Case Study: Anticancer Research
A detailed investigation into the anticancer potential of benzothiazole derivatives was conducted using a series of synthesized compounds. The study assessed their cytotoxicity across different cancer cell lines (e.g., MDA-MB-231 for breast cancer). The findings revealed that specific modifications in the benzothiazole structure could significantly enhance anticancer activity .
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of a related benzothiazole compound after forming an inclusion complex with β-cyclodextrin. This approach significantly increased the solubility and bioactivity of the compound against various bacterial strains .
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell division in bacteria . In cancer cells, it may induce apoptosis by activating caspases and other pro-apoptotic proteins .
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Synthesis : The target compound is synthesized via amide coupling of 2,4-dimethoxybenzoyl chloride with 2-(1,3-benzothiazol-2-yl)aniline, analogous to methods in .
- Spectral Data : Distinct ¹H NMR signals for methoxy protons (~3.8–4.0 ppm) and benzothiazole aromatic protons (~7.5–8.5 ppm) align with derivatives in .
- Crystallography : Crystal packing studies (e.g., using Mercury CSD ) may reveal intermolecular interactions influenced by methoxy groups, affecting solubility and stability.
Biological Activity
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide is a compound that has garnered attention due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article provides a comprehensive examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis Methods
The synthesis of this compound typically involves the reaction of benzothiazole derivatives with various aromatic amines. Recent advancements have focused on optimizing synthetic routes to enhance yield and purity. For instance, a study highlighted the use of Knoevenagel condensation reactions to produce benzothiazole-based compounds with significant biological properties .
Anticancer Properties
This compound has shown promising anticancer activity against various human cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation in human epidermoid carcinoma (A431) and non-small cell lung cancer (A549 and H1299) cells. The compound's mechanism involves inducing apoptosis and arresting the cell cycle at specific phases, which is critical for its anticancer efficacy .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A431 | 1-4 | Induces apoptosis |
| A549 | 1-4 | Cell cycle arrest |
| H1299 | 1-4 | Inhibition of migration |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. It significantly reduces the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α in mouse monocyte macrophages (RAW264.7). These findings suggest that it may serve as a dual-action therapeutic agent targeting both cancer and inflammation .
Mechanistic Insights
The biological activity of this compound is attributed to its interaction with key signaling pathways involved in tumor progression. Notably, it has been shown to inhibit the AKT and ERK signaling pathways in cancer cells, which are crucial for cell survival and proliferation .
Case Study 1: Synthesis and Evaluation
In a recent study, researchers synthesized a series of benzothiazole derivatives including this compound. The synthesized compounds were evaluated for their antiproliferative activity against various cancer cell lines. The results indicated that modifications on the benzothiazole ring could enhance biological activity significantly .
Case Study 2: Comparative Analysis
A comparative analysis was conducted on several benzothiazole derivatives to assess their anticancer efficacy. The study found that this compound exhibited superior activity compared to other derivatives tested. This highlights the potential of structural modifications in developing effective anticancer agents .
Q & A
Q. What are the standard synthetic protocols for N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide, and what reaction conditions are critical for success?
The synthesis typically involves coupling a benzothiazole-containing amine with a dimethoxybenzoyl chloride derivative. Key steps include:
- Base selection : Triethylamine is commonly used to neutralize HCl byproducts during amide bond formation .
- Solvent and temperature : Reactions are performed under reflux in dichloromethane or ethanol (70–100°C) to ensure efficient mixing and energy transfer .
- Purification : Recrystallization with methanol or ethanol yields high-purity products (>95%) .
Q. Table 1: Representative Synthetic Conditions
| Precursor | Solvent | Catalyst/Base | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 2-Aminobenzothiazole | Dichloromethane | Triethylamine | Reflux | 75–85% | |
| 2,4-Dimethoxybenzoyl chloride | Ethanol | Pyridine | 70°C | 68–72% |
Q. What analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms the presence of methoxy groups (δ 3.8–4.0 ppm) and benzothiazole protons (δ 7.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C22H19N3O3, MW 373.4 g/mol) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving hydrogen-bonding patterns (e.g., N–H···N interactions) .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- Antimicrobial screening : Disk diffusion assays against Staphylococcus aureus and Escherichia coli .
- Enzyme inhibition : Fluorescence-based assays for EGFR or sirtuin modulation .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can conflicting bioactivity data between studies be systematically resolved?
- Dose-response curves : Replicate assays across multiple concentrations to identify IC50 variability .
- Molecular docking : Use AutoDock Vina to compare binding affinities with target proteins (e.g., EGFR, PFOR enzymes) .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka, kd) to confirm target engagement .
Q. Table 2: Case Study – Resolving Antitubercular Activity Discrepancies
| Study | Reported IC50 (µM) | Assay Type | Resolution Strategy |
|---|---|---|---|
| A | 12.5 | Microplate Alamar Blue | Validate via CFU counting |
| B | 25.8 | Broth microdilution | Re-test with standardized inoculum |
Q. What strategies improve synthetic yield and purity for scale-up?
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 15 min at 150°C) .
- One-pot multicomponent reactions : Minimizes intermediate isolation steps, improving yield by 10–15% .
- Chromatographic monitoring : Thin-layer chromatography (TLC) ensures reaction completion before workup .
Q. How to design experiments elucidating its mechanism of action?
- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins .
- Transcriptomic profiling : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .
- Metabolic flux analysis : Track 13C-labeled glucose in PFOR enzyme pathways to confirm inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
